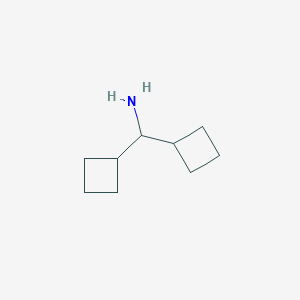Dicyclobutylmethanamine
CAS No.: 89770-46-7
Cat. No.: VC8149311
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89770-46-7 |
|---|---|
| Molecular Formula | C9H17N |
| Molecular Weight | 139.24 g/mol |
| IUPAC Name | di(cyclobutyl)methanamine |
| Standard InChI | InChI=1S/C9H17N/c10-9(7-3-1-4-7)8-5-2-6-8/h7-9H,1-6,10H2 |
| Standard InChI Key | VWHSNGZQBUUEBK-UHFFFAOYSA-N |
| SMILES | C1CC(C1)C(C2CCC2)N |
| Canonical SMILES | C1CC(C1)C(C2CCC2)N |
Introduction
Chemical Identity and Structural Features
Dicyclobutylmethanamine, systematically named 1,1-dicyclobutylmethanamine, belongs to the class of alicyclic amines. Its structure consists of a central methylamine group () flanked by two cyclobutyl rings. Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 139.23 g/mol | |
| Boiling point | 95.6 ± 8.0 °C | |
| Density | 0.8 ± 0.1 g/cm³ | |
| LogP (partition coefficient) | 1.88 |
The strained cyclobutane rings introduce conformational rigidity, influencing its reactivity and binding affinity in biological systems .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Dicyclobutylmethanamine is typically synthesized via alkylation or reductive amination strategies:
-
Alkylation of methylamine: Reacting methylamine with cyclobutylmethyl chloride under basic conditions:
Yields are optimized using catalysts like sodium hydroxide.
-
Reductive amination: Cyclobutanone reacts with methylamine in the presence of reducing agents (e.g., NaBHCN) to form the secondary amine .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency and purity. Key steps include:
Physicochemical and Spectroscopic Properties
Stability and Solubility
-
Storage: Requires airtight containers under inert gas (N or Ar) at 4°C to prevent oxidation .
-
Solubility: Miscible in polar solvents (e.g., ethanol, DMF) but insoluble in water .
Spectroscopic Characterization
-
IR spectrum: Peaks at 3665 cm (N-H stretch) and 700–850 cm (C-Cl contamination from solvents) .
-
NMR: -NMR signals at δ 2.5–4.0 ppm (cyclobutane protons) and δ 1.2 ppm (tert-butoxy groups in derivatives) .
Applications in Medicinal Chemistry
Drug Development
-
Antidepressants: Structural analog of tricyclic antidepressants (TCAs) with reduced cardiotoxicity .
-
Antiviral agents: Explored as a scaffold for nucleoside analogs targeting viral polymerases .
Biochemical Probes
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume